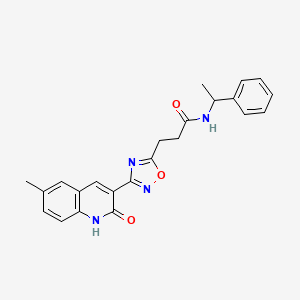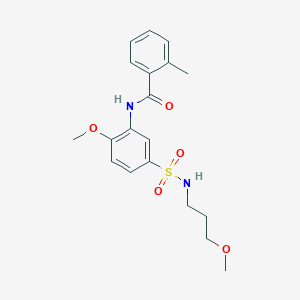
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide, also known as MPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases, including diabetes, cancer, and infectious diseases.
科学的研究の応用
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. Studies have shown that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been investigated for its anti-inflammatory and neuroprotective effects. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to reduce inflammation in animal models of arthritis and neurodegenerative diseases. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to protect neurons from damage caused by oxidative stress, which is implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is not fully understood. However, studies have suggested that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects
N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide can induce cell cycle arrest, inhibit angiogenesis, and reduce the production of inflammatory cytokines. N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide has also been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
実験室実験の利点と制限
One of the major advantages of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to investigate the effects of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide on specific cellular processes without affecting other pathways. However, one of the limitations of using N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. Another area of research is the investigation of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide's potential as a therapeutic agent for neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration methods for N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide in different disease models. Finally, the development of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide derivatives with improved solubility and bioavailability may also be an area of future research.
Conclusion
In conclusion, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various disease models. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage, and administration methods. Overall, N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide represents an exciting avenue for future research in the field of medicinal chemistry.
合成法
The synthesis of N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methoxypropylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with 2-methylbenzoyl chloride to yield N-(2-methoxy-5-(N-(3-methoxypropyl)sulfamoyl)phenyl)-2-methylbenzamide. The overall yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
N-[2-methoxy-5-(3-methoxypropylsulfamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-7-4-5-8-16(14)19(22)21-17-13-15(9-10-18(17)26-3)27(23,24)20-11-6-12-25-2/h4-5,7-10,13,20H,6,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFADSKZYJZNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methoxy-5-[(3-methoxypropyl)sulfamoyl]phenyl}-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

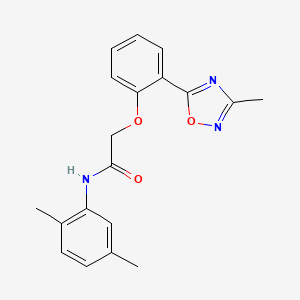
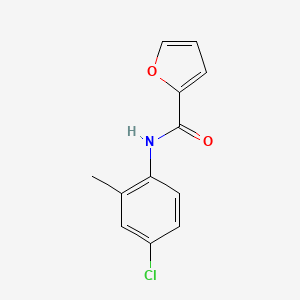
![4-(tert-butyl)-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716672.png)
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
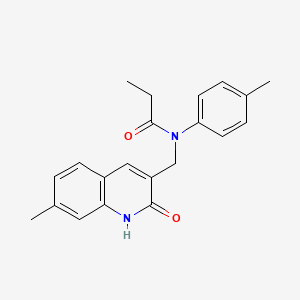
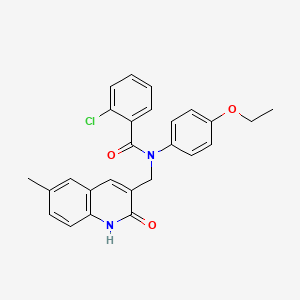
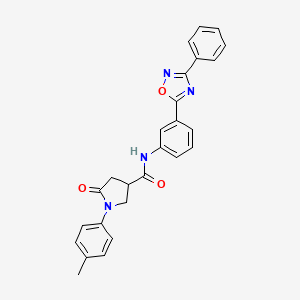

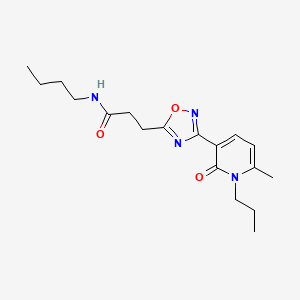
![2-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716753.png)


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
